Methyl6-(2-aminopropoxy)pyridine-2-carboxylatehydrochloride
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Overview
Description
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H15ClN2O3 and a molecular weight of 246.69 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of 6-hydroxypyridine-2-carboxylic acid with 2-aminopropanol in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Mechanism of Action
The mechanism of action of Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. It can bind to active sites of enzymes or receptors, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride can be compared with other similar compounds such as:
Methyl 6-methylpyridine-2-carboxylate: This compound has a similar structure but lacks the aminopropoxy group, which may result in different chemical properties and applications.
Pyridine-2-carboxylic acid derivatives: These compounds share the pyridine-2-carboxylate core but differ in their substituents, leading to variations in their reactivity and uses.
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride stands out due to its unique aminopropoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15ClN2O3 |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
methyl 6-(2-aminopropoxy)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-7(11)6-15-9-5-3-4-8(12-9)10(13)14-2;/h3-5,7H,6,11H2,1-2H3;1H |
InChI Key |
ICJRDGMUAKYDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC(=N1)C(=O)OC)N.Cl |
Origin of Product |
United States |
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